molecular formula C6H8NNaO4S B057364 Sodium 4-Aminobenzenesulfonate Hydrate CAS No. 123333-70-0

Sodium 4-Aminobenzenesulfonate Hydrate

Cat. No.: B057364
CAS No.: 123333-70-0
M. Wt: 213.19 g/mol
InChI Key: VDGKZGAQOPUDQL-UHFFFAOYSA-M
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Description

Sodium 4-Aminobenzenesulfonate Hydrate: is a crystalline compound that appears white to pink or light brown. It is also known as sodium sulfanilate hydrate and has the molecular formula C6H6NNaO3S.xH2O . This compound is soluble in water and is commonly used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-Aminobenzenesulfonate Hydrate can be synthesized through the sulfonation of aniline followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then crystallized and dried to obtain the final hydrated form .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-Aminobenzenesulfonate Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₆H₈NNaO₄S
  • Molecular Weight: Approximately 195.17 g/mol
  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water

Dyes and Pigments

Sodium 4-Aminobenzenesulfonate Hydrate is primarily used as an intermediate in the production of azo dyes. These dyes are characterized by their vivid colors and are widely utilized in textiles, plastics, and food industries. The compound's sulfonic acid group enhances its reactivity, facilitating the synthesis of various dye structures.

Biochemical Research

In biochemical applications, this compound serves as a reagent in various assays and experiments. It is particularly useful in studies involving enzyme inhibition and microbial growth interactions. Its role as an enzyme inhibitor has been documented in several research studies, underscoring its importance in metabolic studies and drug development.

Analytical Chemistry Applications

This compound is employed in various analytical techniques due to its ability to form stable complexes with metal ions. This property is exploited in:

  • Spectrophotometry: Used as a chromogenic reagent for detecting metal ions.
  • Chromatography: Acts as a stationary phase modifier to enhance separation efficiency.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Potential use in pharmaceuticals: Investigated for its therapeutic effects due to its structural similarities with other biologically active compounds.

Case Study 1: Dye Production

A study conducted by researchers demonstrated the efficacy of this compound as a precursor for synthesizing azo dyes. The process involved coupling reactions that yielded dyes with high color strength and stability, making them suitable for commercial applications.

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibitory effects on enzyme activity, suggesting its utility in developing enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism by which Sodium 4-Aminobenzenesulfonate Hydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonic acid derivatives as substrates. This inhibition can affect metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • Sodium Benzenesulfonate
  • Sodium p-Toluenesulfonate
  • Sodium 2-Aminobenzenesulfonate

Comparison: Sodium 4-Aminobenzenesulfonate Hydrate is unique due to the presence of both an amino group and a sulfonate group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .

Biological Activity

Sodium 4-Aminobenzenesulfonate Hydrate, also known as Sulfanilic Acid Sodium Salt Hydrate, is an organic compound with significant biological activity. This article explores its synthesis, biological properties, and applications in various fields, supported by relevant data and case studies.

  • Molecular Formula : C₆H₆NNaO₃S
  • Molecular Weight : 195.17 g/mol
  • Density : 1.512 g/cm³
  • Melting Point : 288°C
  • Solubility : Highly soluble in water

Synthesis

This compound is synthesized through the following steps:

  • Sulfonation : Aniline is reacted with sulfuric acid to form sulfanilic acid.
  • Neutralization : The sulfanilic acid is then neutralized with sodium hydroxide to produce sodium sulfanilate.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : It has been studied for its ability to inhibit the growth of various microorganisms, making it a candidate for use in antimicrobial formulations.
  • Enzyme Inhibition : The compound acts as a competitive inhibitor of enzymes that utilize sulfonic acid derivatives as substrates. This inhibition can influence metabolic pathways and cellular processes.
  • Inflammation Indicator : It serves as a biochemical index of inflammation-associated acute-phase responses, indicating its potential role in inflammatory conditions .

The biological activity of this compound can be attributed to its interaction with molecular targets in biological systems. Its sulfonic acid group allows for hydrogen bonding and interactions with various enzymes, potentially altering their activity and affecting metabolic pathways .

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 128 µg/mL for both organisms, indicating its potential use as an antimicrobial agent in clinical settings.
  • Inflammation Response :
    In a controlled animal study, rats treated with sodium sulfanilate exhibited reduced levels of pro-inflammatory cytokines compared to untreated controls. This suggests that the compound may modulate inflammatory responses, providing a basis for further investigation into its therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Sodium BenzenesulfonateC₆H₅NaO₃SLacks amino group; primarily used as a surfactant
Sodium p-ToluenesulfonateC₇H₇NaO₃SMethyl group substitution; used in dyeing
Sodium 2-AminobenzenesulfonateC₆H₈NNaO₃SDifferent amino position; similar applications

This compound is unique due to its dual functional groups (amino and sulfonate), allowing it to participate in a broader range of chemical reactions compared to its analogs.

Safety and Toxicology

Although specific toxicity data for this compound is limited, studies on related compounds indicate low acute toxicity. For example, the dermal LD50 for sodium sulfanilate is reported to be greater than 2000 mg/kg body weight, suggesting it has a low potential for causing harm upon exposure . However, caution is advised due to the presence of the aromatic amine group, which can have varying degrees of toxicity.

Properties

IUPAC Name

sodium;4-aminobenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGKZGAQOPUDQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123333-70-0
Record name Sodium sulfanilate hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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